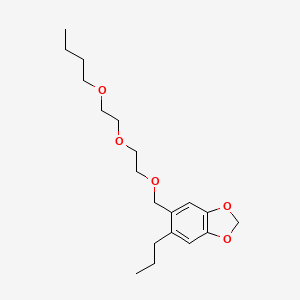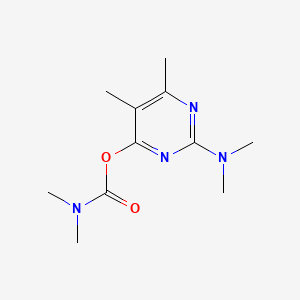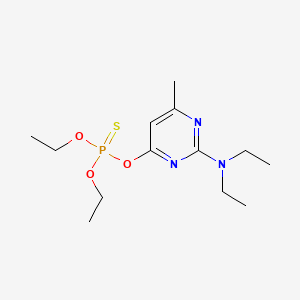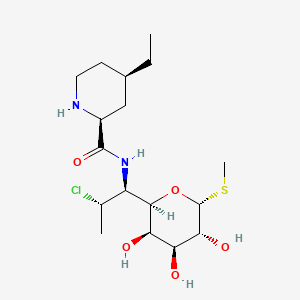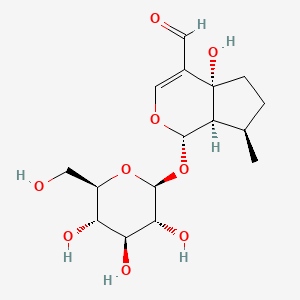
Yuheinoside
Overview
Description
Yuheinoside is a natural compound derived from a variety of plants and fungi. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-allergic effects. It has also been reported to possess an immunomodulatory effect. This compound has been used in traditional Chinese medicine for centuries and is currently being studied for its potential therapeutic applications. In
Scientific Research Applications
Anti-Inflammatory Effects
Yuheinoside and related compounds have been researched for their potential anti-inflammatory effects. For instance, limonene from yuzu (Citrus junos Tanaka), a plant related to this compound, has shown in vitro anti-inflammatory properties. This was observed in human eosinophilic leukemia HL-60 clone 15 cells, where limonene inhibited the production of reactive oxygen species and diminished MCP-1 production via NF-kappa B activation. It also inhibited cell chemotaxis in a p38 MAPK dependent manner, suggesting potential efficacy for bronchial asthma treatment by inhibiting cytokines and eosinophil migration (Hirota et al., 2010).
Nanotechnology Applications
This compound and its derivatives are being explored in the field of nanotechnology. For example, mesoporous silica and organosilica nanoparticles, which may include derivatives of this compound, have been investigated for their physico-chemical properties, biosafety, and ability to deliver drugs under biological and noninvasive external stimuli (Croissant et al., 2018). Additionally, the synthesis of organosilicon small molecules, potentially inclusive of this compound derivatives, offers opportunities for medicinal applications such as inhibitor design, imaging, and drug release technology (Franz & Wilson, 2013).
Traditional Medicine and Drug Research
Research into traditional plant drugs and orchids, which include this compound, has provided valuable insights. These studies have focused on the effectiveness of plant medicines and the development of science and technology in enhancing the medicinal value of plants (Kong et al., 2003).
Drug Delivery Systems
This compound and its derivatives are being studied for their role in drug delivery systems. Nanocarriers and nanoparticles are being developed to enhance the efficacy and reduce the toxicity of drugs, potentially including those derived from this compound (Tyagi et al., 2005). Additionally, ginsenosides, which are similar in structure to this compound, are being used as bifunctional drugs and nanocarriers for antitumor therapies (Wang et al., 2021).
Mechanism of Action
Target of Action
Plantarenaloside, also known as Yuheinoside, is an iridoid glucoside . Iridoids are a type of monoterpenes that are prevalent in the angiosperm plant families The primary targets of Plantarenaloside are not well-documented in the literature
Mode of Action
They are involved in various biological processes such as anti-inflammatory, anti-tumor, and hepatoprotective activities
Biochemical Pathways
Iridoids are known to affect various biological pathways related to inflammation, cancer, and liver diseases . More research is needed to understand the specific pathways influenced by Plantarenaloside.
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion
Result of Action
Iridoids, the class of compounds to which plantarenaloside belongs, are known to have various biological effects such as anti-inflammatory, anti-tumor, and hepatoprotective activities . More research is needed to understand the specific effects of Plantarenaloside at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Plantarenaloside. Factors such as temperature, light, soil composition, and water availability can affect the biosynthesis and accumulation of iridoids in plants . These factors can potentially influence the concentration of Plantarenaloside in the plant tissues, thereby affecting its efficacy and stability.
properties
IUPAC Name |
(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-FHZCTKOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993185 | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72396-01-1 | |
| Record name | Plantarenaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLANTARENALOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








